molecular formula C20H15ClN2O3S2 B2501497 4-(4-chlorobenzoyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 577962-73-3

4-(4-chlorobenzoyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2501497
CAS RN: 577962-73-3
M. Wt: 430.92
InChI Key: NUEIDWCSJXAJPD-UHFFFAOYSA-N
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Description

The compound "4-(4-chlorobenzoyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules that can help infer some of the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted isothiocyanates with amines in a dry solvent such as tetrahydrofuran. For example, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas is achieved by reacting 4-chloromethylbenzoyl isothiocyanate with different substituted pyrimidine-2-amines . This suggests that the synthesis of the compound of interest might also involve similar starting materials and reaction conditions, potentially with the use of a thiazole amine and a chlorobenzoyl isothiocyanate derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using density functional theory (DFT) calculations, which provide detailed information on geometry, bond lengths, and angles. For instance, the molecular structure of a related compound was optimized and analyzed using DFT (B3LYP) with a 6-31G(d,p) basis set . This approach could be applied to the compound of interest to predict its molecular geometry and to understand the electronic distribution within the molecule.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their intramolecular charge transfer, as analyzed by natural bond orbital (NBO) analysis. The presence of various functional groups in the compound suggests a potential for diverse chemical reactions, including hydrogen bonding and van der Waals interactions, as observed in similar molecules . These interactions are crucial in determining the reactivity and interaction of the compound with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from spectroscopic data and quantum chemical calculations. Vibrational spectra such as FT-IR and FT-Raman provide insights into the functional groups present and their interactions . Additionally, the electronic properties such as the molecular electrostatic potential (MEP), HOMO-LUMO gap, and Fukui functions can be calculated to predict the chemical reactivity and stability of the compound . These properties are essential for understanding how the compound might behave under different environmental conditions and in potential applications.

Scientific Research Applications

Synthesis and Structural Diversity

The synthesis of structurally diverse libraries of compounds, including those with thiophene and thiazole rings, is a significant area of research. One study discusses the generation of a structurally diverse library through alkylation and ring closure reactions using a ketonic Mannich base derived from 2-acetylthiophene. This approach facilitates the production of various derivatives, including dithiocarbamates, thioethers, and compounds with pyrazoline, pyridine, and pyrimido[1,2-a]benzimidazole structures (Roman, 2013).

Heterocyclic Compound Synthesis

Another study outlines the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles, highlighting a method that starts from commercially available 4-trifluoromethoxyaniline. This process includes the Paal-Knorr method for pyrrole ring formation and a three-step process for adding the thiazole ring (Vovk et al., 2010).

Cycloaddition Reactions

Cycloaddition reactions of pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles are also a focus, with these compounds acting as thiocarbonyl ylides or azomethine ylides depending on the dipolarophile. This behavior is partly explained by Frontier Molecular Orbital (MO) theory, offering insights into their reactivity and potential applications (Sutcliffe et al., 2000).

Antimicrobial Agents

The antimicrobial properties of related compounds are explored in several studies. For example, derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have been investigated for their antibacterial, antifungal, and antimycobacterial activities, showing moderate to excellent activity against selected strains (B'Bhatt & Sharma, 2017).

Anticancer Agents

Another area of research involves the synthesis and characterization of compounds incorporating the thiophene moiety for potential anti-tumor applications. A series of bis-pyrazolyl-thiazoles has been synthesized and evaluated against hepatocellular carcinoma cell lines, revealing promising activities for certain derivatives (Gomha et al., 2016).

properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S2/c1-10-11(2)28-20(22-10)23-16(14-4-3-9-27-14)15(18(25)19(23)26)17(24)12-5-7-13(21)8-6-12/h3-9,16,24H,1-2H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNQQYQBGQKQKM-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzoyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

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